![molecular formula C13H11F2N3O4 B4845360 3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4845360.png)
3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commercially used as an intermediate in the production of several fungicides. It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . This compound is known for its role in inhibiting succinate dehydrogenase (SDHI), an enzyme involved in the mitochondrial respiration chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first reported synthesis of 3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid was in 1993 by chemists at Monsanto. The synthetic route involves the following steps :
Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride. This is followed by the addition of methyl hydrazine, which forms the required pyrazole ring.
Hydrolysis: The ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid.
Industrial Production Methods
The industrial production of this compound has been optimized by chemists at Syngenta, Bayer Crop Science, and BASF. The process involves large-scale synthesis with improved yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fungicides.
Biology: The compound is studied for its role in inhibiting succinate dehydrogenase, which is crucial in the mitochondrial respiration chain.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Industry: The compound is used in the agricultural industry for crop protection
Mechanism of Action
The compound exerts its effects by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the electron transport chain, leading to the accumulation of succinate and a decrease in ATP production. The molecular targets include the active site of succinate dehydrogenase, where the compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide that also inhibits succinate dehydrogenase.
Sedaxane: Another SDHI fungicide with a similar mechanism of action.
Bixafen: Known for its broad-spectrum antifungal activity.
Fluxapyroxad: Widely used in agriculture for its effectiveness against various fungal species.
Benzovindiflupyr: Effective against a range of fungal diseases in crops
Uniqueness
3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the difluoromethyl and methyl groups attached to the pyrazole ring. These features contribute to its high efficacy and selectivity as an SDHI fungicide .
Properties
IUPAC Name |
3-[[4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O4/c1-18-6-9(12(20)21)10(17-18)11(19)16-7-2-4-8(5-3-7)22-13(14)15/h2-6,13H,1H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGACXNSWBEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


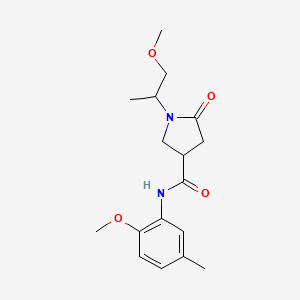
![N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B4845302.png)
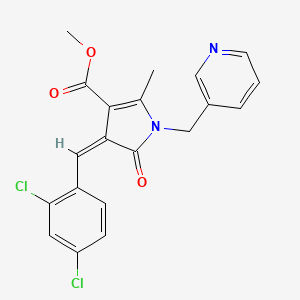
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B4845321.png)
![3-[(2-{[4-(acetylamino)benzoyl]amino}-3-phenylacryloyl)amino]benzoic acid](/img/structure/B4845329.png)
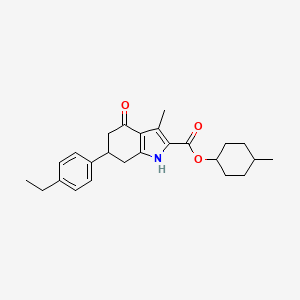

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B4845357.png)
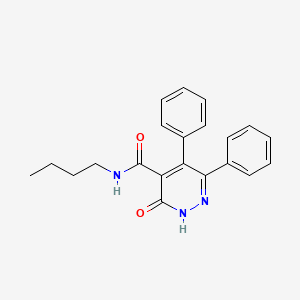
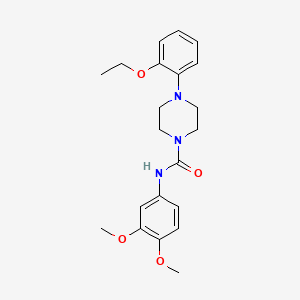
![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B4845367.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4845368.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)
